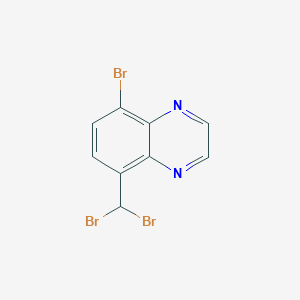![molecular formula C8H6BrN3O2 B12870186 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a bromine atom, a methyl group, and a carboxylic acid group attached to a benzo[d][1,2,3]triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the bromination of 1-methyl-1H-benzo[d][1,2,3]triazole followed by carboxylation. One common method is to react 1-methyl-1H-benzo[d][1,2,3]triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to carboxylation using carbon dioxide or a carboxylating reagent under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used in the presence of catalysts like 4-dimethylaminopyridine (DMAP).
Major Products Formed
Substitution Reactions: Products include various substituted benzo[d][1,2,3]triazoles with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include amides, esters, and other functionalized derivatives.
科学研究应用
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes or receptors.
作用机制
The mechanism of action of 4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can form specific interactions with these targets, leading to inhibition or modulation of their activity. The triazole ring can also participate in π-π stacking interactions or hydrogen bonding, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
1-Methyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical transformations.
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the methyl and carboxylic acid groups, affecting its solubility and reactivity.
1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Lacks the bromine atom, which may reduce its potential for substitution reactions.
Uniqueness
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide distinct reactivity and potential for various chemical transformations. The combination of these functional groups with the triazole ring enhances its versatility in synthetic and biological applications .
属性
分子式 |
C8H6BrN3O2 |
|---|---|
分子量 |
256.06 g/mol |
IUPAC 名称 |
7-bromo-3-methylbenzotriazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-6-3-4(8(13)14)2-5(9)7(6)10-11-12/h2-3H,1H3,(H,13,14) |
InChI 键 |
SJMPVIXSDZETOP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=CC(=C2)C(=O)O)Br)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


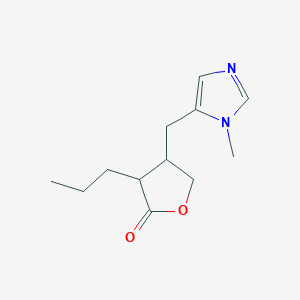
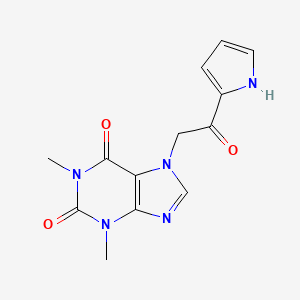
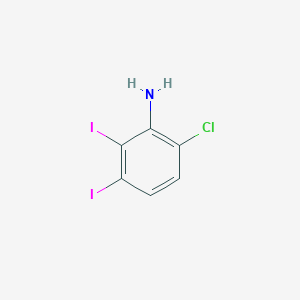
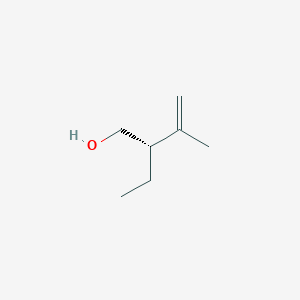


![[P(R),P'(R)]-(1S)-(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(cyclohexyl(phenyl)phosphine)](/img/structure/B12870127.png)
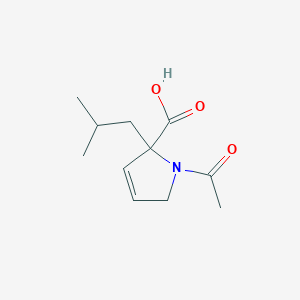
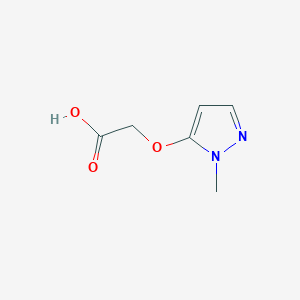
![2,2'-(4,4'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12870145.png)
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
![2-(Aminomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12870159.png)
